molecular formula C16H18N2O B14444993 N-Cyclohexyl-1-nitrosonaphthalen-2-amine CAS No. 76145-85-2

N-Cyclohexyl-1-nitrosonaphthalen-2-amine

Cat. No.: B14444993
CAS No.: 76145-85-2
M. Wt: 254.33 g/mol
InChI Key: BQGWNOJJTOVJRF-UHFFFAOYSA-N
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Description

N-Cyclohexyl-1-nitrosonaphthalen-2-amine is an organic compound with the molecular formula C16H20N2O It is a derivative of naphthalene, where the amine group is substituted with a cyclohexyl group and a nitroso group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-1-nitrosonaphthalen-2-amine typically involves the reaction of 1-nitrosonaphthalen-2-amine with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters are crucial to obtaining a high-quality product. The final compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-1-nitrosonaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Cyclohexyl-1-nitrosonaphthalen-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-1-nitrosonaphthalen-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The cyclohexyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-2-naphthylamine: Similar structure but lacks the nitroso group.

    N-Cyclohexyl-1-naphthylamine: Similar structure but lacks the nitroso group.

    N-Cyclohexyl-1-nitrosonaphthalen-1-amine: Similar structure but the nitroso group is positioned differently.

Uniqueness

N-Cyclohexyl-1-nitrosonaphthalen-2-amine is unique due to the presence of both the cyclohexyl and nitroso groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

76145-85-2

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N-cyclohexyl-1-nitrosonaphthalen-2-amine

InChI

InChI=1S/C16H18N2O/c19-18-16-14-9-5-4-6-12(14)10-11-15(16)17-13-7-2-1-3-8-13/h4-6,9-11,13,17H,1-3,7-8H2

InChI Key

BQGWNOJJTOVJRF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C3=CC=CC=C3C=C2)N=O

Origin of Product

United States

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